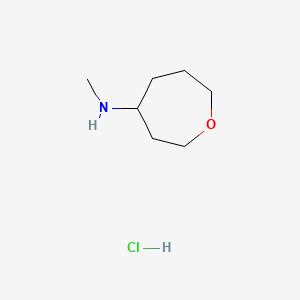
N-methyloxepan-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyloxepan-4-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a nitrogen atom bonded to a methyl group and an oxepane ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gabriel Phthalimide Synthesis: This method involves the reaction of potassium phthalimide with an alkyl halide, followed by hydrolysis to yield the primary amine.
Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen in the presence of a nickel catalyst.
Industrial Production Methods: Industrial production often involves large-scale reductive amination due to its efficiency and high yield. The process is typically carried out in a controlled environment to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: N-methyloxepan-4-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules .
Biology: In biological research, it is used to study the effects of amine compounds on biological systems. It can be used in the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific pathways involving amine compounds .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of N-methyloxepan-4-amine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound may also interact with biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Methylamine: A simpler amine with a similar structure but lacking the oxepane ring.
Oxepane: A cyclic ether that shares the oxepane ring structure but lacks the amine group.
N-methylpiperidine: Another cyclic amine with a different ring structure.
Uniqueness: N-methyloxepan-4-amine hydrochloride is unique due to the combination of the oxepane ring and the amine group. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
N-methyloxepan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-7-3-2-5-9-6-4-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
MIYKBPUTEHGZIO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


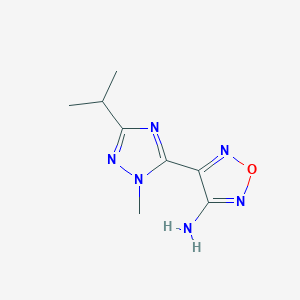
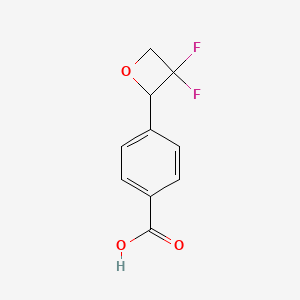
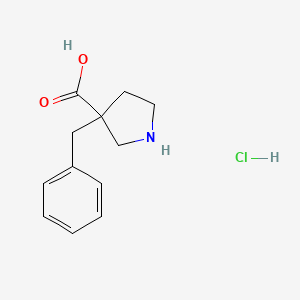
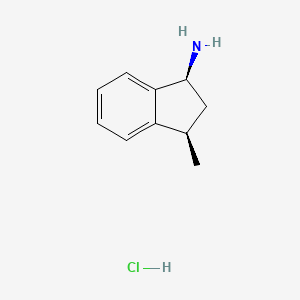
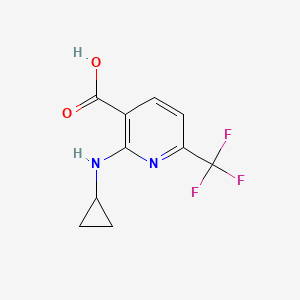
![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)
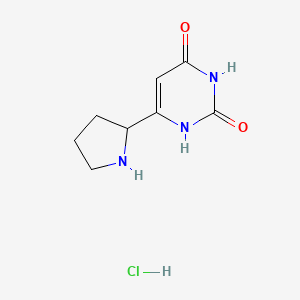
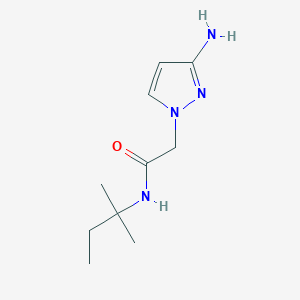
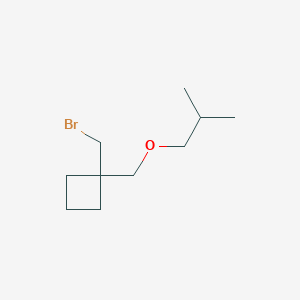
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
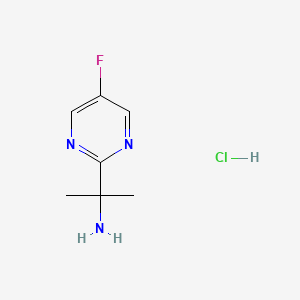
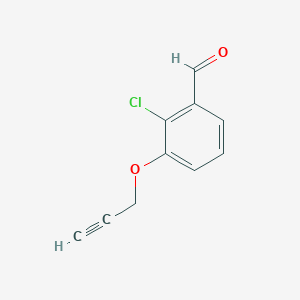
![1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13473273.png)

